2,4,5-Trimethyl-4,5-dihydrothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

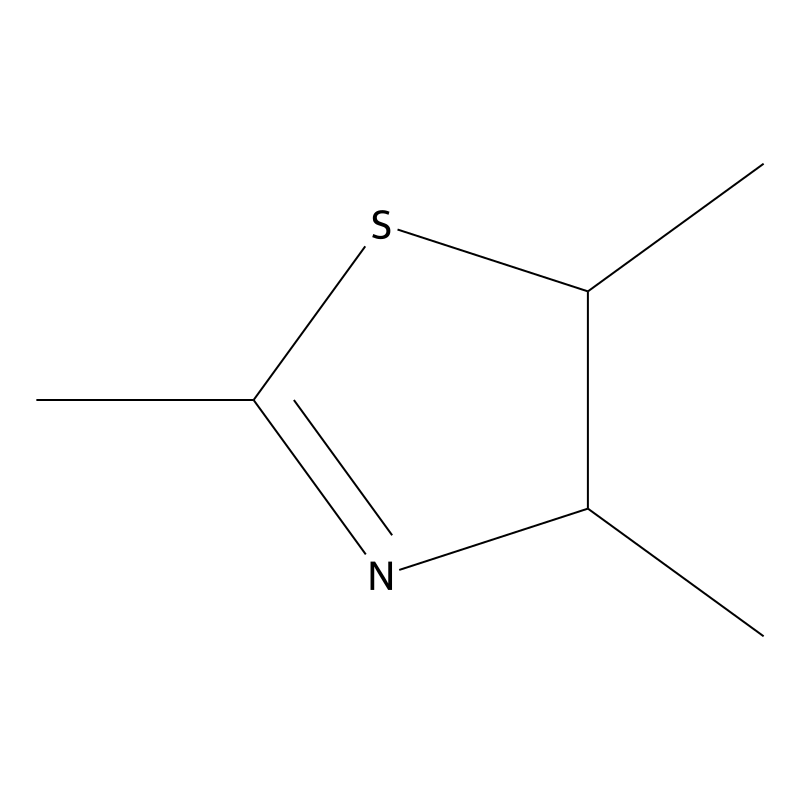

2,4,5-Trimethyl-4,5-dihydrothiazole is an organic compound with the molecular formula C6H11NS. This compound is characterized by its thiazole ring structure, which consists of a five-membered ring containing both sulfur and nitrogen atoms. It appears as a colorless to yellow liquid and is noted for its distinctive odor. The compound is part of the thiazoline family and has garnered attention for its potential applications in various fields, including flavoring and fragrance industries due to its aromatic properties .

Synthesis of 2,4,5-trimethyl-4,5-dihydrothiazole can be achieved through various methods:

- Ring Closure Reactions: The compound can be synthesized via cyclization reactions involving appropriate precursors that contain both sulfur and nitrogen functionalities.

- Alkylation Reactions: As mentioned earlier, N-alkylation using alkyl halides under basic conditions is a common method for synthesizing derivatives of this compound .

- Maillard Reaction Products: It has also been identified as a flavor component resulting from Maillard reactions in cooked foods .

2,4,5-Trimethyl-4,5-dihydrothiazole finds applications primarily in:

- Flavoring Agents: Its unique aroma makes it valuable in food products as a flavor enhancer.

- Fragrance Industry: The compound's pleasant scent allows it to be used in perfumes and scented products.

- Chemical Intermediates: It serves as a precursor for synthesizing more complex molecules in organic chemistry.

Several compounds share structural similarities with 2,4,5-trimethyl-4,5-dihydrothiazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 2-Methylthiazole | Contains a methyl group on the thiazole ring | Known for its use in organic synthesis and flavor |

| 2-Acetylthiazole | Acetyl group substitution on thiazole | Exhibits different reactivity patterns |

| 2,4-Dimethylthiazole | Two methyl groups on the thiazole ring | Used in pharmaceuticals due to specific activities |

| 2,4-Dimethyl-1,3-thiazole | Similar ring structure but different substitutions | Known for its applications in agrochemicals |